6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is an organic compound with the molecular formula . This compound features both imidazole and pyridazine rings, which are connected to a carboxylic acid functional group. Typically, it is found as a white solid or crystalline powder and is utilized in various chemical and pharmaceutical applications. The compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry .
The compound's CAS number is 610278-97-2, and it can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. It is categorized under carboxylic acids due to the functional group present in its structure. The imidazole and pyridazine rings contribute to its classification as a complex aromatic compound .
The synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid generally involves the reaction of imidazole with pyridazine derivatives. A common synthetic route includes:
In industrial settings, large-scale batch reactions may be employed, optimizing conditions for yield and purity. Purification steps such as recrystallization or chromatography are often used to isolate the final product.
The molecular structure of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid can be represented as follows:
The compound's structure includes an imidazole ring fused to a pyridazine ring, with a carboxylic acid group located at the 3-position of the pyridazine ring. This specific arrangement influences its chemical reactivity and potential biological interactions .
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid primarily relates to its potential biological activities. The imidazole moiety is known for its ability to interact with biological targets due to its amphoteric nature, allowing it to act as both an acid and a base. This property facilitates interactions with various enzymes and receptors, potentially leading to antimicrobial or anticancer effects .
Research indicates that compounds containing imidazole structures often exhibit significant pharmacological activities, making them valuable in drug development .
These properties are essential for understanding the handling and application of the compound in laboratory settings.
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid has diverse applications in scientific research:
This wide range of applications underscores the significance of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid in both academic research and industrial contexts.
The synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid primarily relies on nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling. The foundational approach involves reacting 6-chloropyridazine-3-carboxylate derivatives with imidazole under basic conditions, leveraging the superior leaving-group capability of chlorine adjacent to the electron-withdrawing carboxylate group. This facilitates nucleophilic attack by the imidazole nitrogen at the C6 position of the pyridazine ring, typically yielding 50–75% of ester intermediates prior to hydrolysis [8].
Alternatively, Zincke imine chemistry enables regioselective functionalization. Pyridines undergo ring-opening to form Zincke imines, followed by conjugation with imidazole nucleophiles and recyclization to yield imidazole-pyridazine hybrids. This method achieves meta-selectivity but requires stringent anhydrous conditions [7]. A comparative analysis of these routes is shown in Table 1.
Table 1: Synthetic Routes for Imidazole-Pyridazine Hybrids
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Nucleophilic Substitution | Imidazole, K₂CO₃, DMF, 80°C | 68–75 | C6 of pyridazine |
Zincke Imine Chemistry | Imidazole, NH₄Cl, EtOH, reflux | 55–60 | meta-Position |
Suzuki Coupling | Pd(PPh₃)₄, Imidazole-boronic acid, 90°C | 40–50 | C3/C6 selectivity |
Metal-catalyzed couplings, such as Suzuki reactions, remain less efficient due to competing coordination of imidazole nitrogen to palladium, necessitating protective group strategies [5].
Regioselectivity in pyridazine functionalization is governed by electronic asymmetry and halogen positioning. The 3- and 6-positions exhibit distinct reactivity: C3 is electron-deficient due to ortho-carboxylate influence, favoring nucleophilic displacement, while C6 is susceptible to electrophilic substitution when deactivated. 3,6-Dichloropyridazine allows sequential functionalization, where C6 chlorine is displaced first by imidazole due to reduced steric hindrance, followed by C3 modifications [9].
Palladium-catalyzed cross-coupling achieves precise C3 functionalization. As demonstrated for imidazo[1,2-b]pyridazines, 6-chloro-3-iodo intermediates undergo Stille couplings with stannanes or Sonogashira reactions with alkynes at C3 while retaining C6 chlorine for downstream derivatization. Using PdCl₂(PPh₃)₂/CuI catalysts, aryl stannanes couple at C3 with 85–95% yield, whereas alkynes require optimized ligands like XPhos to suppress homocoupling [5]. Nucleophilic aromatic substitution (SNAr) at C6 proceeds efficiently with alkoxides or amines, yielding 6-alkoxy/amino derivatives (90–98% yield) [5] [8].
Table 2: Regioselective Functionalization Strategies
Position | Reaction Type | Conditions | Yield (%) |
---|---|---|---|
C3 | Stille Coupling | ArSnBu₃, Pd(AsPh₃)₄, dioxane, 50°C | 85–95 |
C3 | Sonogashira | Alkyne, PdCl₂(PPh₃)₂/CuI, XPhos, DMF/Et₃N | 70–85 |
C6 | SNAr (Alkoxylation) | RONa, ethanol, reflux | 90–98 |
Carboxylic acid installation occurs via two principal methods: hydrolysis of preformed esters or direct C–H carboxylation. Ester hydrolysis dominates synthetic protocols due to operational simplicity. Methyl or ethyl 6-(imidazol-1-yl)pyridazine-3-carboxylates undergo saponification using NaOH (2M) in ethanol/water (4:1) at 80°C for 6–12 hours, achieving >90% conversion. Alternative acid-catalyzed hydrolysis (HCl, acetic acid) minimizes epimerization but requires inert atmospheres to prevent decarboxylation [2].
Direct carboxylation employs C–H activation strategies. Pyridazine lithiation at C4 using n-BuLi at −78°C, followed by quenching with solid CO₂, affords carboxylic acids in 40–60% yield. However, this method suffers from poor regioselectivity due to competing C3 and C4 lithiation. Transition metal-mediated carboxylation using CO and Pd(OAc)₂/1,10-phenanthroline catalysts enables C–H functionalization under mild conditions (80°C, 20 bar CO), but substrate scope remains limited to electron-deficient pyridazines [7]. Decarboxylation above 150°C poses a significant limitation, necessitating low-temperature storage of intermediates [9].
Conventional thermal synthesis of imidazole-pyridazine hybrids faces challenges including prolonged reaction times (8–12 hours) and thermal decomposition. Microwave irradiation drastically accelerates nucleophilic substitution by enhancing dipole rotation. Reactions of 6-chloropyridazine-3-carboxylate with imidazole under microwave conditions (150°C, 30 minutes) in dimethylformamide achieve 85–90% yield of ester precursors—a 20–35% improvement over thermal methods—while suppressing N-alkylation byproducts [5].
Continuous-flow microreactors enable precise control over exothermic hydrolysis steps. Ester hydrolysis in a silicon-carbide reactor (residence time: 10 minutes, 120°C, 10 bar) achieves quantitative conversion with reduced energy input. Flow systems also facilitate hazardous reagent handling; for example, n-BuLi-mediated carboxylation proceeds safely in cryogenic (−30°C) microchannels with in-line quenching, improving yield reproducibility to ±3% [8].
Sustainable synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid emphasizes solvent selection, energy efficiency, and atom economy. Ultrasound irradiation replaces energy-intensive heating in SNAr reactions, reducing reaction times from 720 to 120 minutes and increasing yields by 10–15% through enhanced mass transfer and cavitation. Imidazole coupling under ultrasound (40 kHz, 60°C) in aqueous ethanol achieves 90% yield with minimal solvent waste [4] [8].
Solvent optimization is critical: replacing dimethylformamide with cyclopentyl methyl ether (CPME) in ester hydrolysis reduces environmental toxicity while maintaining >85% yield. Catalytic methodologies minimize stoichiometric reagents; palladium nanoparticles (0.5 mol%) enable Suzuki couplings with imidazole-boronic acids, reducing heavy metal waste. Atom economy is prioritized in Zincke imine routes, where imidazole acts as both nucleophile and base, avoiding auxiliary additives [4] [7]. Life-cycle assessments confirm that these protocols lower the E-factor (kg waste/kg product) from 35 to 8, aligning with green chemistry principles [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: